![molecular formula C17H24O3 B13441531 4-[4-(z)-Hept-1-enyl-phenoxy] butyric acid](/img/structure/B13441531.png)
4-[4-(z)-Hept-1-enyl-phenoxy] butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-[4-(Z)-Hept-1-enyl-phenoxy] butyric acid involves several steps. One common method includes the protection of an inert gas, dispersing fluobenzene and treated aluminum trichloride into an organic solvent to form a dispersion system. Subsequently, glutaric anhydride is added dropwise into the dispersion system, reacting at 10-30°C. This method ensures high conversion rates and industrial production operability .
Analyse Chemischer Reaktionen
4-[4-(Z)-Hept-1-enyl-phenoxy] butyric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxy group.
Common reagents used in these reactions include sodium hydroxide, aluminum trichloride, and glutaric anhydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-[4-(Z)-Hept-1-enyl-phenoxy] butyric acid has several scientific research applications:
Chemistry: It is used to study the effects of free fatty acid derivatives on receptor responses.
Biology: The compound has been shown to potentiate currents through GluA1 AMPA receptors and α7 acetylcholine receptors, making it valuable in neurobiological research
Medicine: Its potential effects on receptor responses suggest possible applications in developing treatments for neurological disorders.
Industry: The compound’s unique properties make it a candidate for various industrial applications, particularly in the development of new materials and chemicals
Wirkmechanismus
The mechanism of action of 4-[4-(Z)-Hept-1-enyl-phenoxy] butyric acid involves the activation of protein kinase C (PKC) and phosphorylation of receptors at specific sites. For instance, it potentiates GluA1 AMPA receptor responses by activating PKC and phosphorylating the receptors at Ser831. This activation is independent of CaMKII activation and phosphorylation .
Vergleich Mit ähnlichen Verbindungen
4-[4-(Z)-Hept-1-enyl-phenoxy] butyric acid is unique compared to other free fatty acid derivatives due to its specific effects on receptor responses. Similar compounds include:
Arachidonic acid: Enhances currents through Ca2±permeable AMPA receptors via a CaMKII pathway.
Linoleic acid derivative (DCP-LA): Potentiates AMPA receptor responses by indirectly activating CaMKII due to protein phosphatase 1 inhibition
These compounds share some similarities in their effects on receptor responses but differ in their specific mechanisms of action and molecular targets.
Eigenschaften
Molekularformel |
C17H24O3 |
|---|---|
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
4-[4-[(Z)-hept-1-enyl]phenoxy]butanoic acid |
InChI |
InChI=1S/C17H24O3/c1-2-3-4-5-6-8-15-10-12-16(13-11-15)20-14-7-9-17(18)19/h6,8,10-13H,2-5,7,9,14H2,1H3,(H,18,19)/b8-6- |
InChI-Schlüssel |
UISWKZAGZZSFDP-VURMDHGXSA-N |
Isomerische SMILES |
CCCCC/C=C\C1=CC=C(C=C1)OCCCC(=O)O |
Kanonische SMILES |
CCCCCC=CC1=CC=C(C=C1)OCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[(1R)-1-carboxy-1-(2,5-dioxopyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethyl]-[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoic acid](/img/structure/B13441454.png)
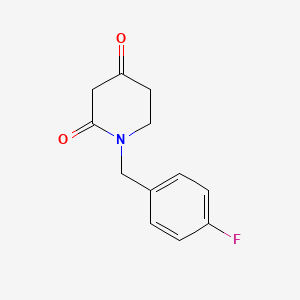
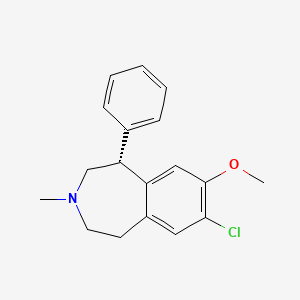
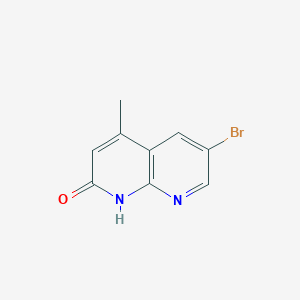


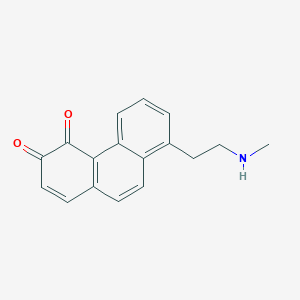
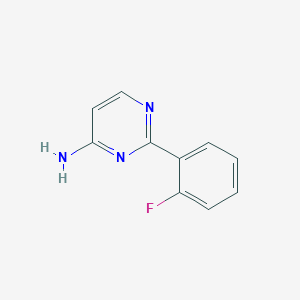
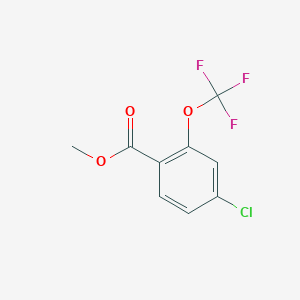
![N-[2-(3,4-diethoxyphenyl)ethyl]-4-(phenylmethyl)-5-thieno[3,2-b]pyrrolecarboxamide](/img/structure/B13441509.png)
![3,5-Dimethyl 2-[(2-Azidoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-Pyridinedicarboxylic Acid Ester](/img/structure/B13441511.png)
![(2S,3S,4S,5R,6S)-6-[[(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13441524.png)
![Imidazo[1,5-A]pyridin-5-ylboronic acid](/img/structure/B13441527.png)
![(5S,7R)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13441529.png)
